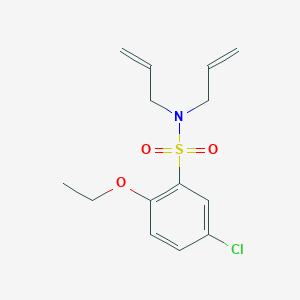![molecular formula C14H25NO2 B4946597 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B4946597.png)
2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol is a bicyclic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclo[3.1.1]heptane framework, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol typically involves the reaction of bicyclo[3.1.1]hept-2-ene derivatives with appropriate reagents. One common method involves the use of zinc chloride as a catalyst to facilitate the reaction . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts such as Mo/W/Zn-SiO2. These catalysts offer an environmentally friendly process with the potential for catalyst reuse and reduced wastewater production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones.
Reduction: This reaction can convert the compound into its corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they often involve specific temperatures and solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and alcohols. These products have their own unique applications in different fields.
Applications De Recherche Scientifique
2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrtenol: A similar compound with a bicyclo[3.1.1]heptane framework, known for its use in fragrances.
Uniqueness
What sets 2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol apart from these similar compounds is its specific functional groups and the resulting chemical properties. These unique features contribute to its distinct applications and potential in various fields.
Propriétés
IUPAC Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2)12-4-3-11(13(14)9-12)10-15(5-7-16)6-8-17/h3,12-13,16-17H,4-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXIFWACYDQDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN(CCO)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4946515.png)
![N,N'-bis(3-ethynylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4946532.png)
![6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4946534.png)

![2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B4946545.png)

![(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4946557.png)

![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4946573.png)

![sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate](/img/structure/B4946583.png)

![prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B4946596.png)

